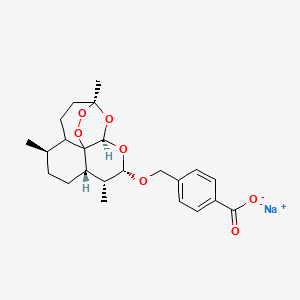
Sodium artelinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium artelinate is a semi-synthetic derivative of artemisinin, a compound extracted from the plant Artemisia annua. It is known for its potent antimalarial properties and has been used in the treatment of severe and complicated malaria. This compound is water-soluble and has a longer plasma half-life compared to other artemisinin derivatives, making it a valuable addition to the arsenal of antimalarial drugs .
准备方法
Synthetic Routes and Reaction Conditions: Sodium artelinate is synthesized from artemisinin through a series of chemical reactions. The process typically involves the conversion of artemisinin to dihydroartemisinin, followed by the formation of sodium beta-artelinate. The key steps include:
Reduction of Artemisinin: Artemisinin is reduced to dihydroartemisinin using a reducing agent such as sodium borohydride.
Formation of this compound: Dihydroartemisinin is then reacted with an appropriate reagent to form sodium beta-artelinate.
Industrial Production Methods: Industrial production of sodium beta-artelinate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity and quality of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the scalability and reproducibility of the synthesis .
化学反应分析
Types of Reactions: Sodium artelinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, which may have varying biological activities.
Reduction: The compound can be reduced under specific conditions to yield reduced forms with distinct properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of sodium beta-artelinate .
科学研究应用
Sodium artelinate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of artemisinin derivatives and their chemical properties.
Biology: this compound is employed in research on malaria and other parasitic diseases, helping to understand the mechanisms of action and resistance.
Medicine: The compound is used in clinical studies to evaluate its efficacy and safety in treating severe malaria
作用机制
Sodium artelinate exerts its effects through the generation of free radicals. Upon entering the body, it is metabolized to dihydroartemisinin, which contains an endoperoxide bridge. This bridge reacts with heme, a component of the malaria parasite, generating free radicals that inhibit protein and nucleic acid synthesis. This leads to the death of the parasite during its erythrocytic stages .
相似化合物的比较
Artemether: Another artemisinin derivative with potent antimalarial activity but shorter plasma half-life.
Arteether: Similar to artemether, used in the treatment of malaria but with different pharmacokinetic properties.
Artesunate: A widely used artemisinin derivative with rapid action against malaria parasites.
Uniqueness of Sodium artelinate: this compound stands out due to its water solubility and longer plasma half-life, which provide advantages in terms of stability and sustained therapeutic effects. Its ability to generate free radicals and inhibit parasite growth makes it a valuable compound in the fight against malaria .
属性
CAS 编号 |
126575-30-2 |
|---|---|
分子式 |
C23H29NaO7 |
分子量 |
440.5 g/mol |
IUPAC 名称 |
sodium;4-[[(1S,4S,5R,8S,9R,10S,12R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]benzoate |
InChI |
InChI=1S/C23H30O7.Na/c1-13-4-9-18-14(2)20(26-12-15-5-7-16(8-6-15)19(24)25)27-21-23(18)17(13)10-11-22(3,28-21)29-30-23;/h5-8,13-14,17-18,20-21H,4,9-12H2,1-3H3,(H,24,25);/q;+1/p-1/t13-,14-,17+,18+,20+,21-,22+,23?;/m1./s1 |
InChI 键 |
DLDAUVZOFWOFKP-MAVRPWANSA-M |
SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCC5=CC=C(C=C5)C(=O)[O-])C.[Na+] |
手性 SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3C24[C@H]1CC[C@@](O3)(OO4)C)OCC5=CC=C(C=C5)C(=O)[O-])C.[Na+] |
规范 SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCC5=CC=C(C=C5)C(=O)[O-])C.[Na+] |
同义词 |
artelinic acid artelinic acid, (3R-(3alpha,5beta,6beta,8abeta,9alpha,10alpha,12beta,12aR*))-isomer artelinic acid, potassium salt sodium artelinate sodium beta-artelinate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















